Cas no 24023-71-0 (2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole)
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 1,3,4-Oxadiazole,2-(chloromethyl)-5-(4-methoxyphenyl)-
- 2-CHLOROMETHYL-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE
- 2-CHLOROMETHYL-5-(4-METHOXYPHENYL)-1,2,4-OXADIAZOLE
- 2-p-methoxyphenyl-5-chloromethyl-1,3,4-oxadiazole
- GEHIXSKXGCIKJJ-UHFFFAOYSA-N
- BB 0238377
- AB08397
- Z57139285
- ZAA02371
- DTXSID20370151
- MFCD01230030
- CS-10450
- SCHEMBL1221670
- EN300-18072
- 2-(chloromethyl)-5-(4-methoxyphenyl)-1, 3, 4-oxadiazole
- 2-Chloromethyl-5-(4-methoxy-phenyl)-[1,3,4]oxadiazole
- A878055
- 2-Chloromethyl-5-(4-methoxy-phenyl)-[1,3,4] oxadiazole
- AKOS000123249
- Didodecylsulfide
- FT-0660711
- 24023-71-0
-
- MDL: MFCD01230030
- Inchi: 1S/C10H9ClN2O2/c1-14-8-4-2-7(3-5-8)10-13-12-9(6-11)15-10/h2-5H,6H2,1H3
- InChI Key: GEHIXSKXGCIKJJ-UHFFFAOYSA-N
- SMILES: ClCC1=NN=C(C2C=CC(=CC=2)OC)O1
Computed Properties
- Exact Mass: 224.03500
- Monoisotopic Mass: 224.035255
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 48.2
Experimental Properties
- Color/Form: Not available
- Density: 1.3919 (rough estimate)
- Melting Point: 91-95 °C
- Boiling Point: 354.9°C at 760 mmHg
- Flash Point: 168.4°C
- Refractive Index: 1.5790 (estimate)
- PSA: 48.15000
- LogP: 2.48400
- Solubility: Not available
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019116978-5g |
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
24023-71-0 | 95% | 5g |
$755.82 | 2023-09-02 | |
| Alichem | A019116978-10g |
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
24023-71-0 | 95% | 10g |
$1098.58 | 2023-09-02 | |
| TRC | B419460-25mg |
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
24023-71-0 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B419460-50mg |
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
24023-71-0 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B419460-250mg |
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
24023-71-0 | 250mg |
$ 80.00 | 2022-06-07 | ||
| Apollo Scientific | OR103663-250mg |
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
24023-71-0 | 250mg |
£32.00 | 2023-02-17 | ||
| Apollo Scientific | OR103663-1g |
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
24023-71-0 | 1g |
£72.00 | 2025-02-19 | ||
| Apollo Scientific | OR103663-5g |
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
24023-71-0 | 5g |
£264.00 | 2025-02-19 | ||
| abcr | AB235666-1 g |
2-Chloromethyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole, 98%; . |
24023-71-0 | 98% | 1 g |
€135.50 | 2023-07-20 | |
| abcr | AB235666-5 g |
2-Chloromethyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole, 98%; . |
24023-71-0 | 98% | 5 g |
€387.10 | 2023-07-20 |
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole Suppliers
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Professional Introduction to Compound with CAS No. 24023-71-0 and Product Name: 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Compound with the CAS number 24023-71-0 and the product name 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of oxadiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a chloromethyl group and a 4-methoxyphenyl moiety, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
The 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole molecule exhibits a high degree of versatility, which is largely attributed to its reactive sites. The chloromethyl group serves as a nucleophilic center, enabling various functionalization strategies such as etherification, esterification, and coupling reactions. This reactivity is particularly useful in the synthesis of more complex molecules, including those designed for targeted drug delivery systems. Additionally, the 4-methoxyphenyl group introduces hydrophobicity and electronic effects that can modulate the compound's interactions with biological targets.
In recent years, oxadiazole derivatives have been extensively studied for their pharmacological properties. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific combination of substituents in 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole positions it as a potential candidate for further investigation in these fields. For instance, studies have demonstrated that oxadiazole-based molecules can inhibit the activity of certain enzymes and receptors involved in cancer progression. The chloromethyl group allows for easy conjugation with biomolecules such as peptides and proteins, enhancing the compound's potential as a prodrug or targeted therapeutic agent.
The 4-methoxyphenyl moiety in the structure not only contributes to the compound's lipophilicity but also influences its electronic properties through resonance effects. This can be particularly advantageous in designing molecules that interact with specific binding sites on biological targets. Recent research has highlighted the role of methoxy-substituted aromatic rings in enhancing binding affinity and selectivity. For example, derivatives of this nature have been found to exhibit higher potency against certain kinases compared to their unsubstituted counterparts.
From a synthetic chemistry perspective, 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole serves as an excellent building block for constructing more intricate molecular architectures. The presence of the chloromethyl group facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in pharmaceutical synthesis to introduce diverse functional groups. Additionally, the oxadiazole core can undergo further modifications through nucleophilic substitution reactions at its nitrogen atoms or through ring-opening reactions with nucleophiles like amines or alcohols.
Recent advancements in drug discovery technologies have enabled more efficient screening of compounds like 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole for biological activity. High-throughput screening (HTS) platforms combined with computational modeling have allowed researchers to rapidly assess potential drug candidates based on their structural features. This approach has led to the identification of several promising oxadiazole derivatives that exhibit significant activity against various disease-causing targets.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how structural features influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) is crucial for optimizing drug candidates for clinical use. The combination of lipophilicity provided by the 4-methoxyphenyl group and the polar nature of the oxadiazole core suggests that this compound may exhibit moderate solubility in both aqueous and lipid environments. This property could be advantageous for developing formulations that enhance bioavailability while minimizing side effects.
In conclusion,2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (CAS No. 24023-71-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer numerous possibilities for chemical modification and biological evaluation. As our understanding of molecular interactions continues to evolve through advanced computational methods and high-throughput screening technologies,this compound holds significant potential for contributing to next-generation therapeutic strategies across various medical disciplines.
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